molecular formula C17H18N4O3 B2433817 methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate CAS No. 2097900-60-0

methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

Cat. No.: B2433817
CAS No.: 2097900-60-0
M. Wt: 326.356
InChI Key: AEJZSSRBERKBMK-UHFFFAOYSA-N
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Description

Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a complex organic compound featuring a triazole ring, an azetidine ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-24-17(23)13-6-4-12(5-7-13)16(22)20-8-14(9-20)21-10-15(18-19-21)11-2-3-11/h4-7,10-11,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJZSSRBERKBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is unique due to its combination of a triazole ring, an azetidine ring, and a benzoate ester. This structural combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above .

Biological Activity

Methyl 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate, with the CAS number 2097900-60-0, is a complex organic compound notable for its unique structural features, including a triazole ring, an azetidine ring, and a benzoate ester. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

PropertyValue
Molecular Formula C₁₇H₁₈N₄O₃
Molecular Weight 326.35 g/mol
CAS Number 2097900-60-0

The primary biological target of this compound is acetylcholinesterase (AChE) .

Mode of Action

This compound inhibits AChE activity, leading to an increase in acetylcholine (ACh) concentration at cholinergic synapses. The enhanced ACh levels result in improved cholinergic transmission, which is crucial for various physiological functions, including muscle contraction and neurotransmission.

Enzyme Inhibition

The compound's inhibition of AChE has implications for neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of ACh, it may enhance cognitive function and memory retention in affected individuals.

Study on Triazole Derivatives

A study synthesized several 4-(1,2,3-triazol-1-yl)coumarin derivatives to evaluate their biological activities. The findings indicated that modifications at the C-4 position of the triazole significantly affected the anticancer potency of the compounds. This suggests that structural optimization could enhance the efficacy of this compound for similar applications .

Pharmacokinetics

The pharmacokinetic properties of this compound have been predicted based on its chemical structure. These properties are essential for assessing the compound's suitability for therapeutic use and include absorption rates, distribution within the body, metabolism, and excretion profiles.

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

Medicinal Chemistry
The compound's unique structure makes it a candidate for developing new therapeutic agents targeting cholinergic pathways and cancer treatment.

Chemical Biology
It serves as a probe in chemical biology studies to explore molecular interactions and biochemical pathways involving AChE and other targets.

Industrial Applications
Explorations into its use in developing new materials and catalysts are ongoing due to its distinctive chemical properties.

Q & A

Q. Methodological Answer :

  • 1H^{1}\text{H} and 13C^{13}\text{C}-NMR : Identify protons on the cyclopropyl group (0.5–1.5 ppm), triazole (7.5–8.5 ppm), and azetidine (3.0–4.0 ppm). Carbonyl signals (165–175 ppm) confirm the ester and amide bonds .
  • IR Spectroscopy : Detect ester C=O (~1720 cm1^{-1}) and amide C=O (~1680 cm1^{-1}) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the core structure.

Advanced: How can researchers address low crystallinity challenges for X-ray diffraction studies?

Methodological Answer :
The compound’s flexible azetidine and bulky triazole groups hinder crystallization. Solutions include:

  • Co-Crystallization Agents : Use additives like crown ethers to stabilize lattice packing.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed-solvent systems to enhance crystal growth.
  • Alternative Techniques : If X-ray fails, use 2D-NMR (COSY, HSQC) and computational modeling (DFT) for conformational analysis, as applied in related heterocyclic systems .

Basic: What purification methods are effective for isolating the final compound?

Q. Methodological Answer :

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to purify the final product, as described for structurally similar esters .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–10% methanol in dichloromethane) to separate unreacted intermediates.
  • Purity Validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC .

Advanced: How can computational methods predict the compound’s reactivity or biological targets?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Screen against kinase or protease targets (e.g., HIV-1 protease, EGFR) using AutoDock Vina. Triazole and azetidine motifs often bind metal ions or catalytic pockets .
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments to guide assay design.

Advanced: How should discrepancies between theoretical and experimental spectral data be resolved?

Q. Methodological Answer :

  • Dynamic Effects : Account for solvent-induced shifts in NMR by comparing experimental data with computed 1H^{1}\text{H}-NMR (GIAO method) in the same solvent.
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., uncyclized intermediates) that may skew results.
  • Synchrotron Techniques : If available, employ high-resolution XPS or solid-state NMR to resolve ambiguities .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Q. Methodological Answer :

  • Enzymatic Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Binding Studies : Perform SPR or ITC to quantify interactions with target proteins.

Advanced: What strategies mitigate side reactions during triazole-azetidine coupling?

Q. Methodological Answer :

  • Stoichiometric Control : Use a 1.2:1 molar ratio of azetidine to triazole precursor to limit dimerization.
  • Catalyst Optimization : Replace Cu(I) with Ru(II) for strained alkyne-azide cycloadditions, reducing copper-induced decomposition.
  • In Situ Monitoring : Employ ReactIR to track triazole formation and adjust reaction time dynamically .

Advanced: How can SAR studies be designed to explore the impact of cyclopropyl substitution?

Q. Methodological Answer :

  • Analog Synthesis : Replace cyclopropyl with other groups (e.g., methyl, phenyl) and compare bioactivity.
  • Steric/Electronic Analysis : Use Hammett constants or Taft parameters to correlate substituent effects with activity.
  • Crystallographic Data : If available, compare binding modes of analogs via X-ray or docking to identify critical interactions .

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